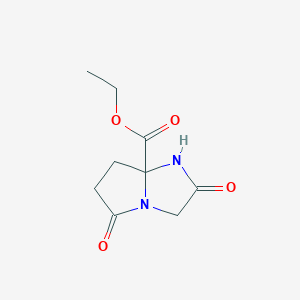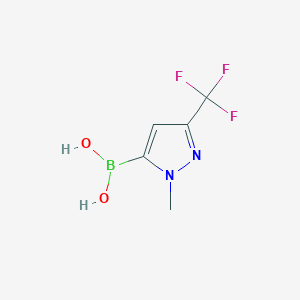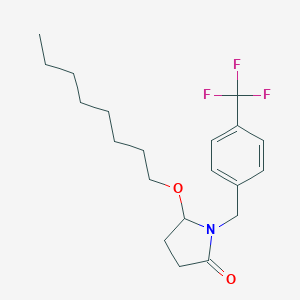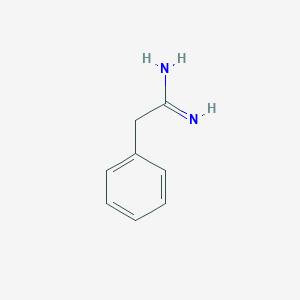
Isomallotochroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isomallotochroman is a natural product that has gained significant attention in recent years due to its unique chemical structure and potential therapeutic properties. It belongs to the family of chroman derivatives, which are known for their diverse biological activities. Isomallotochroman is a bicyclic compound that consists of a chroman ring fused to a cyclohexene ring. This compound has been isolated from various plant species, including Mallotus japonicus, Mallotus philippensis, and Mallotus paniculatus. In
Applications De Recherche Scientifique
Isomallotochroman in Genetic Research
Research involving isomallotochroman has focused on genetic studies, particularly in the context of understanding genetic diversity and mapping genetic traits. For example, a study on Nile Tilapia (Oreochromis niloticus) utilized Restriction Associated DNA (RAD) sequencing to identify genetic markers and map sex-determining regions, highlighting the complexity of genetic and environmental factors in sex determination (Palaiokostas et al., 2013). Another study investigated reproductive performance in isogenic Oreochromis niloticus lines, revealing variations in egg size and developmental rates influenced by environmental and epigenetic effects (Müller-Belecke, 2005).
Isomallotochroman in Biochemical Studies
Isomallotochroman has been utilized in biochemical studies, such as the analysis of yeast nucleic acids. Techniques for isolating genomic and plasmid DNA and RNA in Saccharomyces cerevisiae have been developed, crucial for studies like restriction analysis, northern and southern blotting, and real-time reverse-transcriptase PCR (Biss, Hanna, & Xiao, 2014). Additionally, the genetic analysis tool BEDTools has been used for exploring high-throughput genomics datasets, demonstrating how BEDTools operations can be combined to create pipelines for complex genomic analyses (Quinlan, 2014).
Isomallotochroman in Nutritional and Environmental Studies
In nutritional and environmental contexts, studies have examined how diet and environmental factors influence genetic traits. Research on Nile tilapia fingerlings explored the effect of dietary glutamine-glutamate supplementation on growth and intestinal development, showcasing the significant role of diet in fish growth and development (Macêdo et al., 2021). Another study focused on the impact of feeding levels and diet quality on the trophic shift of carbon and nitrogen isotopes in Nile tilapia, shedding light on the complex interplay between diet, isotope ratios, and ecological research (Gaye-Siessegger et al., 2003).
Isomallotochroman in Molecular Biology
Isomallotochroman has been instrumental in advancing molecular biology research. For instance, the engineering of a mevalonate pathway in Escherichia coli for the production of terpenoids demonstrated the potential for microbial hosts to produce high-value compounds like the antimalarial drug artemisinin (Martin et al., 2003). In another study, isothermal amplification techniques for nucleic acids were explored, highlighting their applications in bioanalysis, diagnostics, nanotechnology, materials science, and device integration (Zhao et al., 2015).
Propriétés
Numéro CAS |
126026-33-3 |
|---|---|
Nom du produit |
Isomallotochroman |
Formule moléculaire |
C24H28O8 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
1-[3-[(6-acetyl-5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone |
InChI |
InChI=1S/C24H28O8/c1-10-18(27)16(11(2)25)20(29)14(22(10)31-6)9-15-21(30)17(12(3)26)19(28)13-7-8-24(4,5)32-23(13)15/h27-30H,7-9H2,1-6H3 |
Clé InChI |
JZLATMHVGKVQOA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CCC(O3)(C)C)O)C(=O)C)O |
SMILES canonique |
CC1=C(C(=C(C(=C1OC)CC2=C3C(=C(C(=C2O)C(=O)C)O)CCC(O3)(C)C)O)C(=O)C)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



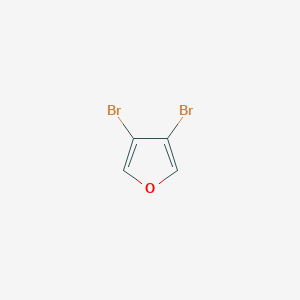
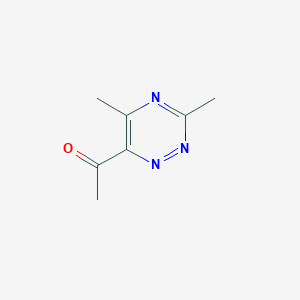
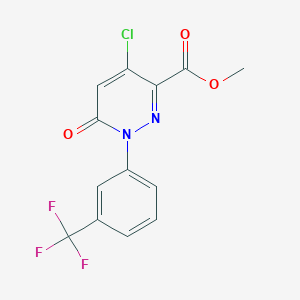
![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)
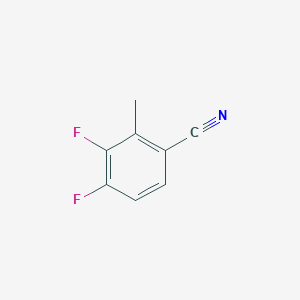
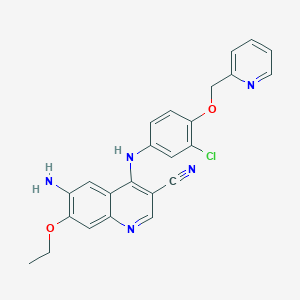
![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)
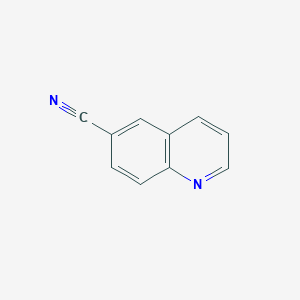
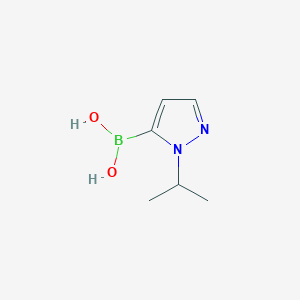
![2-[2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-4-(pyridin-4-ylmethyl)phthalazin-1-one](/img/structure/B150834.png)
